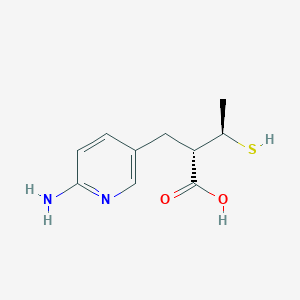

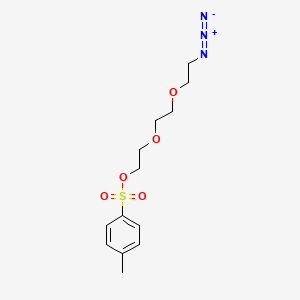

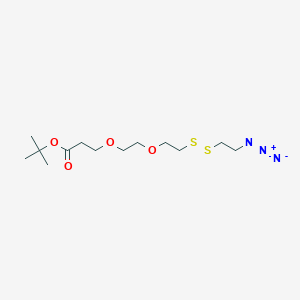

![molecular formula C30H48N8O11 B605865 (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-叠氮乙氧基)乙氧基]乙氧基]乙氧基]乙氧基]丙酰氨基]丙酰氨基]丙酰氨基]-N-[4-(羟甲基)苯基]丁二酰胺 CAS No. 2055048-54-7](/img/structure/B605865.png)

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-叠氮乙氧基)乙氧基]乙氧基]乙氧基]乙氧基]丙酰氨基]丙酰氨基]丙酰氨基]-N-[4-(羟甲基)苯基]丁二酰胺

描述

Azido-PEG5-Ala-Ala-Asn-PAB is a unique peptide cleavable ADC linker for antibody-drug-conjugation. The Azido group is very reactive toward DBCO, BCN or other Alkyne groups for click chemistry. The hydrophilic PEG spacer increases the solubility in aqueous media.

科学研究应用

Azido-PEG5-Ala-Ala-Asn-PAB, also known by its chemical name (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide, is a cleavable ADC linker with a 5-unit PEG chain used in the synthesis of antibody-drug conjugates (ADCs). Below is a comprehensive analysis of six unique scientific research applications of this compound:

Proteomics Research

Scientific Field

Proteomics - Protein Analysis Application Summary: Azido-PEG5-Ala-Ala-Asn-PAB is instrumental in proteomics for labeling proteins with various tags for purification and analysis. Methods of Application: The linker’s azido group facilitates the attachment of tags through click chemistry, allowing for the isolation and study of proteins. Results Summary: The application of this linker in proteomics has enabled the purification of proteins with high specificity and yield, advancing the understanding of protein functions and interactions.

Each of these applications demonstrates the versatility and importance of Azido-PEG5-Ala-Ala-Asn-PAB in scientific research, particularly in the fields of medicine and biotechnology. The compound’s ability to form stable, cleavable linkages makes it a valuable tool for advancing targeted therapies and diagnostics. While the above analysis is based on available information, ongoing research may reveal further applications and refinements in the use of this compound .

Synthetic Biology

Scientific Field

Synthetic Biology - Molecular Construction Application Summary: Azido-PEG5-Ala-Ala-Asn-PAB is utilized in synthetic biology for the construction of complex molecular assemblies with biological functions. Methods of Application: The linker enables the modular assembly of biomolecules into larger structures with precise spatial organization. Results Summary: The creation of synthetic molecular machines and pathways has been facilitated, expanding the toolkit for engineering biological systems.

These applications highlight the broad utility of Azido-PEG5-Ala-Ala-Asn-PAB across various scientific disciplines, underscoring its role in advancing research and development in fields ranging from genetics to nanotechnology. The compound’s versatility as a linker in conjugation chemistry makes it a valuable asset in the synthesis of complex molecules for therapeutic and diagnostic purposes .

Synthetic Organic Chemistry

Scientific Field

Chemistry - Synthesis Application Summary: This compound serves as a versatile building block in synthetic organic chemistry for constructing complex molecules. Methods of Application: The azido group participates in click chemistry reactions, enabling the synthesis of diverse organic compounds. Results Summary: The linker has facilitated the creation of novel organic molecules with potential applications in various industries.

These additional applications further illustrate the versatility of Azido-PEG5-Ala-Ala-Asn-PAB in advancing scientific research across multiple disciplines. Its role as a cleavable linker in conjugation chemistry is invaluable for developing new diagnostic tools, therapeutic agents, and environmental monitoring techniques. The ongoing research and development in these areas are likely to uncover even more innovative applications for this compound .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O11/c1-21(34-27(41)7-9-45-11-13-47-15-17-49-18-16-48-14-12-46-10-8-33-38-32)28(42)35-22(2)29(43)37-25(19-26(31)40)30(44)36-24-5-3-23(20-39)4-6-24/h3-6,21-22,25,39H,7-20H2,1-2H3,(H2,31,40)(H,34,41)(H,35,42)(H,36,44)(H,37,43)/t21-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDSKCFISZTBMN-HWBMXIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG5-Ala-Ala-Asn-PAB | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

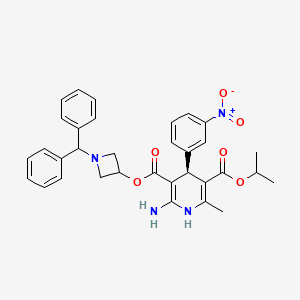

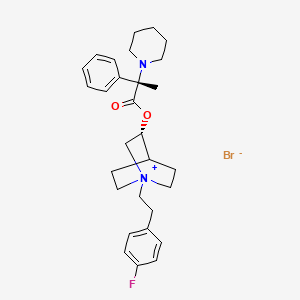

![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)